2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol
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Overview
Description
2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol is a chemical compound with the molecular formula C16H27NO3. It is known for its unique structure, which includes a butoxy group, a methylbenzyl group, and an imino diethanol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol typically involves the reaction of 2-butoxy-5-methylbenzylamine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Butoxybenzyl)imino]diethanol
- 2,2’-[(2-Methylbenzyl)imino]diethanol
- 2,2’-[(2-Ethoxy-5-methylbenzyl)imino]diethanol
Uniqueness
2,2’-[(2-Butoxy-5-methylbenzyl)imino]diethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
4105-98-0 |
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Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H27NO3/c1-3-4-11-20-16-6-5-14(2)12-15(16)13-17(7-9-18)8-10-19/h5-6,12,18-19H,3-4,7-11,13H2,1-2H3 |
InChI Key |
HYYUUUZWGYJOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)CN(CCO)CCO |
Origin of Product |
United States |
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